Cas no 2229099-16-3 (methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate)

Methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate is a versatile chiral building block featuring both hydroxyl and imidazole functional groups. Its stereocenter and heterocyclic moiety make it valuable for asymmetric synthesis and pharmaceutical applications, particularly in the development of bioactive compounds. The ester group enhances solubility in organic solvents, facilitating further derivatization. The imidazole ring offers coordination potential for metal-binding applications, while the β-hydroxy ester structure is useful in constructing complex molecular frameworks. This compound’s balanced reactivity and stability make it suitable for intermediates in medicinal chemistry and catalysis research. Careful handling is recommended due to its potential sensitivity to moisture and strong acids/bases.
methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate structure
2229099-16-3 structure
Product Name:methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate
CAS No:2229099-16-3
MF:C9H14N2O3
MW:198.219062328339
CID:5971238
PubChem ID:165702997
Update Time:2025-05-21

methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate
    • 2229099-16-3
    • EN300-1790425
    • Inchi: 1S/C9H14N2O3/c1-9(2,6(12)7(13)14-3)8-10-4-5-11-8/h4-6,12H,1-3H3,(H,10,11)
    • InChI Key: DGXOHKNOKFPPEN-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)C(C)(C)C1=NC=CN1

Computed Properties

  • Exact Mass: 198.10044231g/mol
  • Monoisotopic Mass: 198.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 75.2Ų

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methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate Related Literature

Additional information on methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate

Comprehensive Overview of Methyl 2-Hydroxy-3-(1H-Imidazol-2-Yl)-3-Methylbutanoate (CAS No. 2229099-16-3)

The compound methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate, identified by the CAS registry number 2229099-16-3, is a versatile organic molecule with significant applications in various fields of chemistry and biology. This compound belongs to the class of esters, specifically featuring a methyl ester group attached to a hydroxyl-substituted butanoic acid backbone, which is further modified by an imidazole moiety at the third carbon position. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, imparts unique chemical properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of methyl 2-hydroxy-3-(1H-imidazol-2-yl)-3-methylbutanoate. Researchers have explored various methodologies, including nucleophilic substitution reactions and catalytic cross-coupling techniques, to optimize its production process. These methods not only enhance yield but also minimize the use of hazardous reagents, aligning with the principles of green chemistry.

The structural uniqueness of this compound lies in its ability to act as a bifunctional ligand in coordination chemistry. The hydroxyl group and the imidazole ring can both participate in metal-ligand interactions, making it an ideal candidate for constructing metallo-supramolecular architectures. Recent studies have demonstrated its potential as a chelating agent in the synthesis of transition metal complexes with applications in catalysis and sensing technologies.

In the realm of pharmacology, methyl 2-hydroxy-3-(1H-imidazol-2-Yl)-3-methylbutanoate has shown promise as a bioactive molecule. Preclinical studies indicate that it exhibits moderate anti-inflammatory and antioxidant activities, suggesting its potential as a lead compound for drug development. Additionally, its ability to modulate enzyme activities makes it a valuable tool in exploring therapeutic interventions for various diseases.

From an analytical perspective, the compound's spectroscopic properties have been extensively studied using techniques such as NMR and IR spectroscopy. These studies provide insights into its conformational flexibility and intermolecular interactions, which are crucial for understanding its behavior in different chemical environments.

Moreover, computational chemistry has played a pivotal role in predicting the electronic properties and reactivity of methyl 2-hydroxy-3-(1H-imidazol-Yl)-3-methylbutanoate. Quantum mechanical calculations have revealed its frontier molecular orbitals and reactivity indices, aiding in the design of novel derivatives with enhanced functionality.

In conclusion, methyl 2-hydroxy-3-(1H-imidazol-Yl)-3-methylbutanoate (CAS No. 2229099-Y6-Y) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable molecule for both fundamental research and practical applications.

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